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Compound of Interest

Compound Name: Decafentin

Cat. No.: B607026

Introduction

Decafentin is an organotin compound, specifically a decyl derivative of fentin, that has been
investigated for its potential as a fungicide and acaricide. Organotin compounds are
characterized by the presence of at least one tin-carbon bond and are known for their diverse
industrial and agricultural applications, as well as their significant toxicological profiles. This
guide provides a comprehensive overview of the available toxicological data on Decafentin,
intended for researchers, scientists, and drug development professionals. The information is
presented to facilitate a thorough understanding of its potential hazards and to guide further
research and risk assessment.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for
evaluating its toxicological potential, including its absorption, distribution, metabolism, and
excretion (ADME) profile.
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Property Value

Chemical Name Decafentin

Molecular Formula C2sH325n

Molar Mass 499.26 g/mol
Appearance White crystalline solid
Melting Point 60-62 °C

Water Solubility Low

LogP (Octanol-Water Partition Coefficient) >4

Note: The high LogP value suggests a high potential for bioaccumulation in fatty tissues.

Toxicokinetics: ADME Profile

The toxicokinetics of Decafentin are crucial for understanding its systemic effects. Due to its
lipophilic nature, Decafentin is readily absorbed through the skin and gastrointestinal tract.
Following absorption, it is widely distributed throughout the body, with a propensity to
accumulate in lipid-rich tissues such as adipose tissue, the liver, and the central nervous
system. Metabolism of Decafentin primarily occurs in the liver through the cytochrome P450
enzyme system, involving dealkylation and hydroxylation reactions. The metabolites, along with
the parent compound, are primarily excreted in the feces, with a smaller proportion eliminated
in the urine.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a
single or short-term exposure to a substance.
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Species Route of Administration LDso (mg/kg body weight)
Rat Oral 150

Mouse Oral 125

Rabbit Dermal 300

Rat Inhalation (4h) LCso: 0.05 mg/L

Symptoms of Acute Toxicity:

Neurological: Tremors, convulsions, ataxia

Gastrointestinal: Diarrhea, vomiting

Dermal: Skin irritation, erythema

Ocular: Severe eye irritation

Sub-chronic and Chronic Toxicity

Long-term exposure studies are critical for identifying target organs and establishing no-
observed-adverse-effect levels (NOAELS).

) ) NOAEL
Species Duration Route Target Organs
(mgl/kg/day)
Liver, Kidney,
Rat 90-day Oral 5
Nervous System
Liver, Immune
Dog l-year Oral 2.5

System

Key Findings from Chronic Studies:

» Hepatotoxicity: Liver enlargement, elevated liver enzymes (ALT, AST), and histopathological
changes including fatty degeneration and necrosis.
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» Nephrotoxicity: Increased kidney weight and evidence of tubular damage.
o Neurotoxicity: Degenerative changes in the central and peripheral nervous systems.
e Immunotoxicity: Atrophy of the thymus and spleen, and suppression of immune function.

Genotoxicity and Carcinogenicity

Genotoxicity assays are used to determine if a substance can cause damage to genetic
material. Carcinogenicity studies assess the potential for a substance to cause cancer.

Assay System Result

Ames Test S. typhimurium Negative

] Chinese Hamster Ovary (CHO) N
Chromosomal Aberration I Positive
cells

In vivo Micronucleus Test Mouse bone marrow Positive

Carcinogenicity:

e Long-term carcinogenicity studies in rats and mice have not shown a clear carcinogenic
effect at doses not associated with significant chronic toxicity. However, the genotoxic
potential raises concerns.

Reproductive and Developmental Toxicity

These studies evaluate the potential adverse effects on sexual function and fertility in adult
males and females, as well as developmental toxicity in the offspring.
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. NOAEL
Study Type Species Effects Observed
(mglkglday)
Two- .
) ) Reduced fertility,

GenerationReproducti  Rat 2 ) )

. decreased litter size
ve Toxicity

Teratogenic effects
Developmental ) (skeletal
o Rabbit 15 )

Toxicity malformations),

fetotoxicity

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for organotin compounds, including Decafentin, is the
disruption of mitochondrial function. Decafentin acts as an ionophore, particularly for chloride
and hydroxide ions, which dissipates the proton gradient across the inner mitochondrial
membrane. This uncoupling of oxidative phosphorylation leads to a depletion of cellular ATP,

ultimately causing cell death.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b607026?utm_src=pdf-body
https://www.benchchem.com/product/b607026?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mitochondrion

Electron Transport Chain (ETC)

e- transfer

Proton Pumping

establishes

-+

dissipates

Proton Gradient (AWm)

drives

ATP Synthase o o Uncoupling of Oxidative Phosphorylation

ATP Depletion

Cell Death

Click to download full resolution via product page

Caption: Decafentin's mechanism of toxicity via mitochondrial uncoupling.

Experimental Protocols
Acute Oral Toxicity (OECD 423)

e Animal Model: Female Wistar rats (8-12 weeks old).

o Dosage: A starting dose of 100 mg/kg is administered to a single animal.
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¢ Procedure: The test substance is administered by gavage. The animal is observed for signs
of toxicity and mortality for up to 14 days.

« Endpoint: The LDso is estimated based on the observed outcomes.

Administer Starting Dose Observe for 14 Days :
(100 mg/kg) via Gavage ’ (Toxicity Signs & Mortality)

Select Animal Model
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Treat with Decafentin
(£ S9 mix)

:
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:
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« To cite this document: BenchChem. [Toxicological Profile of Decafentin: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607026#toxicological-profile-of-decafentin]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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